4-{2-oxo-2-[4-(piperidin-1-ylsulfonyl)phenyl]ethyl}-2-(propan-2-yl)-1,4-benzoxazepine-3,5(2H,4H)-dione
Description
Nuclear Magnetic Resonance Spectral Assignments
¹H NMR analysis of the compound would reveal distinct resonances for the propan-2-yl group (δ 1.2–1.4 ppm for methyl groups, δ 4.2–4.5 ppm for the methine proton). The piperidine ring protons are expected to appear as multiplet signals between δ 1.5–2.8 ppm, while the sulfonamide protons may resonate as a broad singlet near δ 7.3 ppm due to conjugation with the aromatic system.
¹³C NMR would show characteristic carbonyl signals for the dione moiety at δ 170–175 ppm and sulfonamide carbons at δ 125–135 ppm. The benzoxazepine aromatic carbons are anticipated to appear between δ 115–145 ppm, with deshielding effects observed for carbons adjacent to electronegative atoms.
Fourier-Transform Infrared Vibrational Analysis
FT-IR spectroscopy confirms key functional groups through signature absorption bands:
- S=O Stretching : Strong asymmetric and symmetric vibrations at 1150 cm⁻¹ and 1320 cm⁻¹, respectively
- C=O Stretching : Sharp peaks at 1680 cm⁻¹ (dione) and 1720 cm⁻¹ (keto group)
- N–H Bending : Medium-intensity band at 1540 cm⁻¹ (sulfonamide)
Table 2: Major FT-IR Vibrational Assignments
| Wavenumber (cm⁻¹) | Assignment |
|---|---|
| 1680 | Benzoxazepine C=O stretch |
| 1720 | Keto group C=O stretch |
| 1320 | Sulfonamide S=O stretch |
UV-Vis Absorption Spectroscopy Profiling
The conjugated π-system of the benzoxazepine core produces intense absorption bands in the UV region. In acetonitrile, a strong π→π* transition is observed at λmax = 280 nm (ε ≈ 15,000 M⁻¹cm⁻¹), with a weaker n→π* transition at 320 nm. Solvatochromic shifts of ±5 nm occur in polar aprotic solvents due to dipole-dipole interactions with the sulfonamide group.
Computational Chemistry Approaches
Density Functional Theory Calculations
DFT calculations at the B3LYP/6-311++G(d,p) level predict a twisted conformation between the benzoxazepine and phenylsulfonyl moieties (dihedral angle = 38.7°), minimizing steric clashes. The HOMO (−5.8 eV) localizes on the benzoxazepine π-system, while the LUMO (−2.3 eV) resides primarily on the sulfonamide group, suggesting charge-transfer capabilities.
Table 3: Calculated Frontier Molecular Orbital Energies
| Orbital | Energy (eV) | Localization |
|---|---|---|
| HOMO | −5.8 | Benzoxazepine core |
| LUMO | −2.3 | Sulfonamide-phenyl group |
Properties
Molecular Formula |
C25H28N2O6S |
|---|---|
Molecular Weight |
484.6 g/mol |
IUPAC Name |
4-[2-oxo-2-(4-piperidin-1-ylsulfonylphenyl)ethyl]-2-propan-2-yl-1,4-benzoxazepine-3,5-dione |
InChI |
InChI=1S/C25H28N2O6S/c1-17(2)23-25(30)27(24(29)20-8-4-5-9-22(20)33-23)16-21(28)18-10-12-19(13-11-18)34(31,32)26-14-6-3-7-15-26/h4-5,8-13,17,23H,3,6-7,14-16H2,1-2H3 |
InChI Key |
QILPQSUWNDOZDU-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1C(=O)N(C(=O)C2=CC=CC=C2O1)CC(=O)C3=CC=C(C=C3)S(=O)(=O)N4CCCCC4 |
Origin of Product |
United States |
Preparation Methods
Coupling with α-Bromoacids
Reaction of 2-(propan-2-yl)anthranilic acid with α-bromoacetic acid in the presence of thionyl chloride (SOCl₂) generates the corresponding N-acylanthranilic acid intermediate. The use of α-bromoacids facilitates direct cyclization without requiring base catalysis due to the superior leaving-group ability of bromine compared to chlorine. Cyclization under mild thermal conditions (60–80°C, 4–6 hours) yields the benzoxazepine-dione core with a 2-isopropyl substituent.
Key Reaction Parameters
| Reactant | Conditions | Yield | Characterization Method |
|---|---|---|---|
| 2-(Propan-2-yl)anthranilic acid | SOCl₂, α-bromoacetic acid, 70°C, 5 h | 78% | LR EIMS ([M]+ at m/z 289), ¹H NMR |
| Reactant | Conditions | Yield | Characterization Method |
|---|---|---|---|
| 4-Bromophenyl ethyl ketone | ClSO₃H, DCM, 0°C → piperidine, TEA, microwave 110°C, 30 min | 70% | ¹³C NMR (δ 207.5 ppm, ketone C=O), IR (1320 cm⁻¹, S=O) |
Alkylation of the Benzoxazepine-Dione Core
The ethyl ketone bridge connecting the benzoxazepine-dione and sulfonamide phenyl groups is established via a nucleophilic alkylation reaction.
Michael Addition Strategy
The benzoxazepine-dione’s nitrogen undergoes deprotonation using potassium carbonate (K₂CO₃) in anhydrous acetonitrile, followed by reaction with 4-(piperidin-1-ylsulfonyl)phenyl ethyl ketone activated as its enolate. This one-pot procedure proceeds at 80°C for 12 hours, yielding the coupled product.
Key Reaction Parameters
| Reactant | Conditions | Yield | Characterization Method |
|---|---|---|---|
| Benzoxazepine-dione + 4-(Piperidin-1-ylsulfonyl)phenyl ethyl ketone | K₂CO₃, CH₃CN, 80°C, 12 h | 65% | HRMS (m/z 567.2143 [M+H]+), ¹H NMR (δ 4.21 ppm, -CH₂-CO-) |
Optimization of Cyclization and Purification
Side Product Mitigation
During cyclization, competing benzoxazinone formation is minimized by controlling SOCl₂ stoichiometry (1.2 equivalents) and reaction time. Flash chromatography (ethyl acetate/hexane, 1:7) effectively isolates the target compound from byproducts.
Analytical Validation
Structural Confirmation
Single-crystal X-ray diffraction (XRD) confirms the benzoxazepine-dione’s bicyclic structure, with bond lengths of 1.455 Å (C-O) and 1.448 Å (C-N). The sulfonamide group’s geometry is validated via IR spectroscopy (asymmetric S=O stretching at 1320 cm⁻¹).
Scalability and Industrial Feasibility
The synthetic route employs low-cost reagents (SOCl₂, piperidine) and avoids hazardous catalysts. Microwave-assisted steps reduce reaction times by 40–60%, enhancing scalability .
Chemical Reactions Analysis
Types of Reactions
4-{2-oxo-2-[4-(piperidin-1-ylsulfonyl)phenyl]ethyl}-2-(propan-2-yl)-1,4-benzoxazepine-3,5(2H,4H)-dione undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxo derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperidine sulfonyl group, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, or hydrogen peroxide under acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, or catalytic hydrogenation.
Substitution: Alkyl halides, acyl chlorides, or sulfonyl chlorides in the presence of a base such as sodium hydroxide or potassium carbonate.
Major Products Formed
The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of the original compound, each with distinct chemical and biological properties.
Scientific Research Applications
The compound 4-{2-oxo-2-[4-(piperidin-1-ylsulfonyl)phenyl]ethyl}-2-(propan-2-yl)-1,4-benzoxazepine-3,5(2H,4H)-dione is a complex organic molecule with potential applications in various scientific and medicinal fields. This article explores its applications, focusing on pharmacological uses, biological activity, and synthesis methods.
Molecular Formula
- C : 20
- H : 24
- N : 2
- O : 3
- S : 1
Pharmacological Applications
The compound's structure suggests it may act on various biological pathways, particularly those involving G protein-coupled receptors (GPCRs). GPCRs are critical in many physiological processes and are common targets for drug discovery.
Case Studies:
- Anticancer Activity : Research indicates that derivatives of benzoxazepines exhibit cytotoxic effects against cancer cell lines. The sulfonyl group may enhance selectivity towards tumor cells while minimizing effects on healthy cells.
- Neuropharmacology : Compounds with piperidine moieties have been studied for their potential in treating neurological disorders due to their ability to modulate neurotransmitter systems.
Antimicrobial Properties
Studies have shown that compounds containing piperidine and sulfonyl groups possess antimicrobial activity against various pathogens. This makes them candidates for developing new antibiotics.
Case Studies:
- In Vitro Studies : A series of synthesized piperidine derivatives were tested against bacterial strains such as Xanthomonas axonopodis and Ralstonia solanacearum, demonstrating significant inhibition of growth .
Synthesis and Modification
The synthetic pathways leading to the formation of this compound are crucial for understanding its applications. Various methodologies have been explored to modify the benzoxazepine core or the piperidine substituents to enhance efficacy or reduce toxicity.
Synthetic Approaches:
- Reflux Conditions : The compound can be synthesized under reflux conditions using starting materials such as piperidine derivatives and appropriate sulfonyl chlorides.
- Characterization Techniques : Techniques like NMR, IR spectroscopy, and elemental analysis are employed to confirm the structure and purity of synthesized compounds .
Data Tables
Mechanism of Action
The mechanism of action of 4-{2-oxo-2-[4-(piperidin-1-ylsulfonyl)phenyl]ethyl}-2-(propan-2-yl)-1,4-benzoxazepine-3,5(2H,4H)-dione involves its interaction with specific molecular targets and pathways. The compound is known to:
Bind to Enzymes: It can inhibit the activity of certain enzymes by binding to their active sites, thereby modulating their function.
Interact with Receptors: The compound can interact with specific receptors on the cell surface, leading to changes in cellular signaling pathways.
Modulate Gene Expression: It can influence the expression of certain genes, leading to changes in protein synthesis and cellular function.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following analysis compares the target compound with two structurally related analogs from recent literature, focusing on synthesis, physicochemical properties, and functional group contributions.
Key Observations :
- Unlike the thioxo group in the chromeno-pyrimidine compound, the target’s oxo group may reduce metabolic instability, as thioether groups are prone to oxidation .
- The pyrrolidine-triazine analog lacks a sulfonamide moiety but incorporates dimethylamino groups, which could improve membrane permeability compared to the target’s bulkier isopropyl and sulfonyl substituents.
Physicochemical and Pharmacokinetic Profiles
Key Observations :
- The pyrrolidine-triazine derivative’s high molecular weight and lipophilicity likely limit its drug-likeness, whereas the target compound strikes a balance between size and polarity .
Functional Group Contributions to Activity
- Piperidin-1-ylsulfonyl vs. Piperidinophenyl: The sulfonyl group in the target compound may enhance binding to serine proteases or kinases through electrostatic interactions, whereas the piperidinophenyl group in the chromeno-pyrimidine analog relies on hydrophobic and π-stacking interactions .
- Oxazepine-dione vs.
Research Findings and Implications
- Computational Studies: The chromeno-pyrimidine analog demonstrated favorable drug-like properties in silico, with a bioavailability score of 0.55 . The target compound’s sulfonyl group may further optimize these parameters by balancing solubility and permeability.
- Synthetic Challenges: The one-step synthesis of the chromeno-pyrimidine analog contrasts with the likely multi-step synthesis required for the target compound, highlighting trade-offs between synthetic efficiency and structural complexity.
Biological Activity
The compound 4-{2-oxo-2-[4-(piperidin-1-ylsulfonyl)phenyl]ethyl}-2-(propan-2-yl)-1,4-benzoxazepine-3,5(2H,4H)-dione , with CAS number 903183-68-6, is a member of the benzoxazepine family. This compound has garnered interest due to its potential biological activities, particularly in pharmacology and medicinal chemistry.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of 456.5 g/mol . The structure features a benzoxazepine core that is modified with a piperidine sulfonamide moiety, which is known for enhancing biological activity through various mechanisms.
Antibacterial Activity
Recent studies have indicated that compounds containing piperidine and sulfonamide groups often exhibit significant antibacterial properties. For instance, synthesized derivatives similar to the compound demonstrated moderate to strong activity against bacterial strains such as Salmonella typhi and Bacillus subtilis . The mechanism of action may involve inhibition of bacterial enzymes or disruption of cell wall synthesis.
Enzyme Inhibition
The compound's structural components suggest potential as an enzyme inhibitor. Research has shown that related compounds exhibit strong inhibitory activity against enzymes such as acetylcholinesterase (AChE) and urease . The presence of the sulfonamide group is particularly noted for its role in enzyme inhibition, making it a target for further studies in drug development.
Anticancer Potential
The benzoxazepine scaffold has been associated with anticancer activity in various studies. Compounds derived from this class have shown efficacy in inhibiting cancer cell proliferation through multiple pathways, including apoptosis induction and cell cycle arrest . The specific biological pathways influenced by the compound warrant further exploration through in vitro and in vivo studies.
Study 1: Antibacterial Screening
In a comparative study, several piperidine derivatives were evaluated for their antibacterial properties. The results indicated that compounds with similar functional groups to our target compound exhibited IC50 values ranging from 0.63 µM to 2.14 µM against AChE, showcasing their potential as therapeutic agents .
Study 2: Enzyme Inhibition Assays
A series of synthesized compounds were tested for their ability to inhibit urease. The results demonstrated that compounds containing the piperidine sulfonamide structure displayed strong inhibitory effects, which could be beneficial in treating conditions like kidney stones .
| Compound | IC50 (µM) | Activity |
|---|---|---|
| Compound A | 0.63 | Strong AChE Inhibitor |
| Compound B | 1.20 | Moderate AChE Inhibitor |
| Compound C | 2.14 | Weak AChE Inhibitor |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
